(Glu2)-TRH

Vue d'ensemble

Description

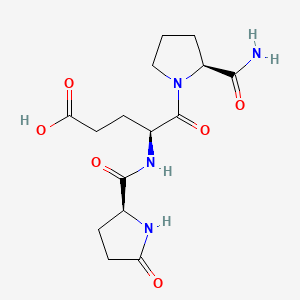

(Glu2)-TRH, également connu sous le nom d’analogue de l’hormone de libération de la thyréostimuline, est une forme modifiée de l’hormone de libération de la thyréostimuline naturelle. La modification implique la substitution du deuxième acide aminé de la séquence par l’acide glutamique. Ce composé a été étudié pour son potentiel en tant qu’antagoniste fonctionnel de l’hormone de libération de la thyréostimuline dans le système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (Glu2)-TRH implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est fixé à une résine solide.

Déprotection : Le groupe protecteur de l’acide aminé est retiré pour permettre l’addition du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé à son groupe amino, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle : La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus et garantir la cohérence. L’utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification, garantissant la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : (Glu2)-TRH subit principalement des réactions de formation de liaisons peptidiques et d’hydrolyse. Il est relativement stable et ne subit pas facilement d’oxydation ou de réduction dans des conditions physiologiques.

Réactifs et conditions courants :

Réactifs de couplage : La N,N’-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) sont couramment utilisés pour la formation de liaisons peptidiques.

Réactifs de déprotection : L’acide trifluoroacétique (TFA) est utilisé pour éliminer les groupes protecteurs pendant la synthèse.

Réactifs de clivage : Un mélange de TFA, d’eau et de piégeurs tels que le triisopropylsilane (TIS) est utilisé pour cliver le peptide de la résine.

Principaux produits : Le principal produit de ces réactions est le peptide this compound lui-même. L’hydrolyse du peptide peut donner ses acides aminés constitutifs .

4. Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : this compound est utilisé pour étudier le rôle des analogues de l’hormone de libération de la thyréostimuline dans le système nerveux central.

Médecine : La recherche s’est concentrée sur son potentiel en tant qu’agent neurothérapeutique, en particulier pour moduler l’activité cholinergique dans le cerveau.

Industrie : La stabilité et la spécificité du composé en font un outil précieux dans le développement de médicaments et la neuropharmacologie

Applications De Recherche Scientifique

Neuropharmacological Applications

1. Modulation of Cholinergic Activity

Research indicates that (Glu2)-TRH plays a significant role in modulating cholinergic activity within the central nervous system. In studies involving mice, co-administration of this compound with TRH resulted in a dose-dependent attenuation of TRH-induced hippocampal extracellular acetylcholine release. This suggests that this compound may act as a negative modulator for cholinergic effects mediated by TRH .

Table 1: Effects of this compound on Cholinergic Activity

| Treatment | Sleeping Time (min) | Statistical Significance |

|---|---|---|

| Vehicle | 79 ± 2 | - |

| TRH | 40 ± 2 * | *P < 0.05 |

| This compound | 65 ± 2 *, † | *P < 0.05 |

| This compound + TRH | 59 ± 3 *, † | *P < 0.05 |

*Statistical significance denotes differences from saline control and TRH alone.

2. Analeptic Effects

This compound has been noted for its analeptic properties, which are characterized by the ability to counteract central nervous system depressants. In experiments where mice were administered barbiturates, the presence of this compound significantly reduced the duration of induced sleep compared to controls. This effect highlights its potential therapeutic application in treating conditions related to CNS depression .

Case Studies

Case Study 1: Analeptic Activity Assessment

In a controlled study involving adult rats, researchers assessed the analeptic effects of this compound following pentobarbital administration. The results demonstrated that both this compound and TRH effectively reduced sleep duration, with comparable potency observed between the two peptides when administered intracisternally at a dose of 10 μg .

Case Study 2: Neurotransmitter Interaction

A separate investigation focused on the interaction between this compound and neurotransmitter systems beyond cholinergic pathways. The study hypothesized that this compound might influence GABAergic, dopaminergic, and noradrenergic receptors due to its structural modifications. Preliminary findings suggested that while this compound does not directly enhance cholinergic activity, it may modulate other neurotransmitter systems indirectly .

Mécanisme D'action

(Glu2)-TRH agit comme un antagoniste fonctionnel de l’hormone de libération de la thyréostimuline en se liant à ses récepteurs sans les activer. Cette liaison empêche l’hormone naturelle d’exercer ses effets, modulant ainsi l’activité cholinergique dans le cerveau. Le mécanisme du composé implique des interactions avec des récepteurs couplés aux protéines G, en particulier TRH-R1 et TRH-R2, qui sont impliqués dans divers processus du système nerveux central .

Composés similaires :

Hormone de libération de la thyréostimuline (TRH) : L’hormone naturelle de séquence pyroglutamyl-histidyl-proline amide.

(Asp2)-TRH : Un analogue avec l’acide aspartique remplaçant le deuxième acide aminé.

(β-Glu2)-TRH : Un autre analogue avec une forme isomérique différente de l’acide glutamique

Unicité : this compound est unique dans sa capacité à agir comme un antagoniste fonctionnel sélectif de l’hormone de libération de la thyréostimuline. Contrairement aux autres analogues, il ne provoque pas d’effets intrinsèques mais module efficacement l’activité de l’hormone naturelle, ce qui en fait un outil précieux pour étudier les fonctions du système nerveux central et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Thyrotropin-Releasing Hormone (TRH): The natural hormone with a sequence of pyroglutamyl-histidyl-proline amide.

(Asp2)-TRH: An analogue with aspartic acid replacing the second amino acid.

(β-Glu2)-TRH: Another analogue with a different isomeric form of glutamic acid

Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .

Activité Biologique

(Glu2)-Thyrotropin-Releasing Hormone (TRH), also known as pGlu-Glu-Pro-NH2, is a peptide with notable biological activity in the central nervous system (CNS). It is structurally related to the endogenous TRH but exhibits distinct pharmacological properties. This article explores the biological activity of (Glu2)-TRH, focusing on its mechanisms of action, stability, receptor interactions, and potential therapeutic applications.

This compound has been shown to exert several pharmacological effects that are both similar to and distinct from those of TRH. Notably:

- Analeptic Effects : this compound has demonstrated an analeptic action, which refers to its ability to counteract sedation induced by barbiturates. In experimental models, co-administration of this compound with TRH resulted in a dose-dependent attenuation of TRH's effects on sleep duration in mice, indicating its role as a negative modulator of TRH-induced cholinergic activity .

- Cholinergic Modulation : Research indicates that this compound significantly reduces TRH-induced extracellular acetylcholine release in the hippocampus, suggesting that it may function through alternative pathways or receptors not yet fully characterized .

- Receptor Interaction : Unlike TRH, which binds to known TRH receptors (TRHR1 and TRHR2), this compound does not exhibit significant binding affinity for these receptors. This suggests that its pharmacological effects may arise from interactions with other unidentified receptors in the CNS .

Stability and Pharmacokinetics

One of the key characteristics of this compound is its stability in biological systems:

- Resistance to Degradation : Unlike TRH, which is rapidly metabolized by thyroliberinase, this compound is resistant to this enzyme's action. Studies indicate that it remains stable in rat serum for at least four hours and is primarily cleared through renal pathways .

- Potential for Therapeutic Use : The stability profile of this compound enhances its potential as a therapeutic agent compared to traditional TRH, particularly in conditions where prolonged action is beneficial.

Research Findings and Case Studies

Several studies have investigated the biological effects and potential applications of this compound:

Table 1: Summary of Key Findings on this compound

Case Study Insights

In a notable case study involving animal models, this compound was administered alongside TRH to assess its impact on sleep duration. The results indicated that while TRH alone significantly reduced sleep time following pentobarbital administration, the co-administration with this compound resulted in a moderate increase in sleep duration compared to controls. This suggests that this compound may serve as a therapeutic agent for managing sedation-related disorders .

Propriétés

IUPAC Name |

(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZBGWLLSXSYLX-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006105 | |

| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85541-78-2 | |

| Record name | Pyroglutamyl-glutamyl-proline amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PGLU-GLU-PRO AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?

A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.

Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?

A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.

Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?

A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.